molecular formula C24H27NO6S3 B11177621 diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11177621
M. Wt: 521.7 g/mol
InChI Key: WACYIDAECCVOQL-UHFFFAOYSA-N
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Description

Diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate, followed by further functionalization steps to introduce the quinoline and other substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar organic synthesis principles, scaled up to industrial levels with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s functional groups can interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[1-acetyl-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core with a dithiole-dicarboxylate moiety, providing a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H27NO6S3

Molecular Weight

521.7 g/mol

IUPAC Name

diethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C24H27NO6S3/c1-7-29-14-10-11-16-15(12-14)17(20(32)24(5,6)25(16)13(4)26)23-33-18(21(27)30-8-2)19(34-23)22(28)31-9-3/h10-12H,7-9H2,1-6H3

InChI Key

WACYIDAECCVOQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)(C)C)C(=O)C

Origin of Product

United States

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